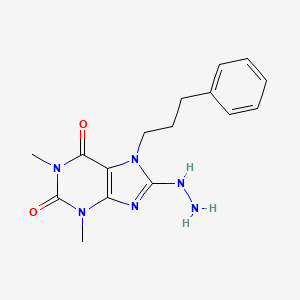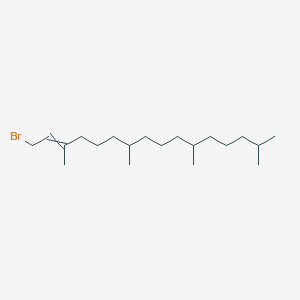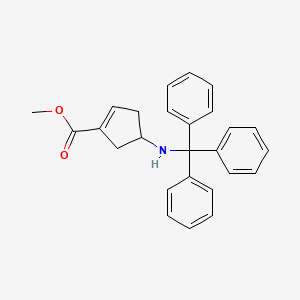![molecular formula C10H15N3O4 B14786312 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-2’-deoxycytidine is a modified nucleoside analog derived from 2’-deoxycytidine It features a methyl group attached to the 2’ position of the deoxyribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2’-deoxycytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 2’-Methyl-2’-deoxycytidine may involve large-scale methylation processes using automated synthesis equipment. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Methyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-formyl-2’-deoxycytidine and 5-carboxy-2’-deoxycytidine.
Reduction: Reduction reactions can convert it back to its parent nucleoside, 2’-deoxycytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 5-Formyl-2’-deoxycytidine, 5-Carboxy-2’-deoxycytidine.
Reduction: 2’-Deoxycytidine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Methyl-2’-deoxycytidine has diverse applications in scientific research:
Epigenetics: It is used to study DNA methylation patterns and their effects on gene expression.
Cancer Research: The compound is investigated for its role in cancer cell proliferation and as a potential therapeutic agent.
Molecular Biology: It serves as a tool for understanding DNA replication and repair mechanisms.
Mécanisme D'action
2’-Methyl-2’-deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA methylation processes, leading to changes in gene expression. The compound targets DNA methyltransferases, inhibiting their activity and resulting in hypomethylation of DNA . This can lead to the reactivation of silenced genes and modulation of cellular pathways involved in growth and differentiation .
Comparaison Avec Des Composés Similaires
5-Methyl-2’-deoxycytidine: Another methylated nucleoside with similar applications in epigenetics.
5-Aza-2’-deoxycytidine: A cytosine analog used as a hypomethylating agent in cancer therapy.
2’-Deoxycytidine: The parent compound without the methyl group, used in various biochemical studies.
Uniqueness: 2’-Methyl-2’-deoxycytidine is unique due to its specific methylation at the 2’ position, which imparts distinct chemical and biological properties. This modification allows it to be used as a precise tool for studying methylation-related processes and developing targeted therapies .
Propriétés
Formule moléculaire |
C10H15N3O4 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16) |
Clé InChI |
DYPDKNUWDNOWPU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786230.png)

![[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
![(1S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B14786251.png)

![Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-](/img/structure/B14786261.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt](/img/structure/B14786271.png)
![(10R,13S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14786274.png)





![5-[4-(Trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14786330.png)
